2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione
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Overview
Description
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. Benzo[a]pyrene derivatives are often studied for their environmental and biological impacts, particularly their roles as pollutants and carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) typically involves multi-step organic reactions. One common approach is the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the hydroxyl and methoxy groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of such complex PAHs is less common due to their potential toxicity and environmental impact. when required, these compounds are synthesized in controlled laboratory environments using advanced organic synthesis techniques. The production process involves stringent safety measures to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives, which are often studied for their biological activities and environmental impacts .
Scientific Research Applications
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Mechanism of Action
The mechanism of action of Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes convert the compound into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA. This interaction can lead to mutations and initiate carcinogenesis . The compound also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A well-known PAH with similar structural features but lacking the additional hydroxyl and methoxy groups.
Benzo[e]pyrene: Another isomer of benzopyrene with different ring fusion patterns.
Dibenzopyrenes: Compounds with additional fused benzene rings, leading to larger and more complex structures.
Uniqueness
Benzo[a]pyrene-6,12-dione,2,5,10-trihydroxy-4-methoxy-(8ci,9ci) is unique due to its specific functional groups, which influence its chemical reactivity and biological interactions. The presence of multiple hydroxyl and methoxy groups enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound for studying the effects of functionalization on PAHs .
Properties
CAS No. |
27575-46-8 |
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Molecular Formula |
C21H12O6 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2,6,12-trihydroxy-4-methoxybenzo[a]pyrene-5,10-dione |
InChI |
InChI=1S/C21H12O6/c1-27-21-12-6-8(22)5-10-14(24)7-11-15-9(3-2-4-13(15)23)19(25)18(20(21)26)17(11)16(10)12/h2-7,22,24-25H,1H3 |
InChI Key |
UFXKTCNWYNYJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C3C2=C4C(=C5C(=O)C=CC=C5C(=C4C1=O)O)C=C3O)O |
Origin of Product |
United States |
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